Alentemol hydrobromide

Catalog No.
S517930
CAS No.
112892-81-6
M.F
C19H26BrNO
M. Wt
364.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alentemol hydrobromide

CAS Number

112892-81-6

Product Name

Alentemol hydrobromide

IUPAC Name

5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol;hydrobromide

Molecular Formula

C19H26BrNO

Molecular Weight

364.3 g/mol

InChI

InChI=1S/C19H25NO.BrH/c1-3-8-20(9-4-2)17-10-14-6-5-7-15-12-18(21)13-16(11-17)19(14)15;/h5-7,12-13,17,21H,3-4,8-11H2,1-2H3;1H

InChI Key

FWRWEZVGVJKNMU-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

solubility

Soluble in DMSO

Synonyms

2-dipropylamino-2,3-dihydro-1H-phenalen-5-ol monohydrobromide, alentamol, alentamol hydrobromide, (+)-isomer, alentamol hydrobromide, (-)-isomer, U 66444B, U 68552B, U 68553B

Canonical SMILES

CCCN(CCC)C1CC2=CC=CC3=CC(=CC(=C23)C1)O.Br

The exact mass of the compound Alentemol hydrobromide is 363.1198 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenalenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Alentemol hydrobromide is a selective dopamine agonist recognized for its potential antipsychotic properties. It primarily acts on presynaptic dopamine receptors, inhibiting the release of dopamine. This compound has been studied for its effects on hypothermia and the inhibition of amphetamine-stimulated motor activity in preclinical studies. Its molecular formula is C19H26BrNOC_{19}H_{26}BrNO, with a molecular weight of 364.3 g/mol. The International Union of Pure and Applied Chemistry name for this compound is 5-(dipropylamino)-5,6-dihydro-4H-phenalen-2-ol; hydrobromide, and its CAS number is 112892-81-6.

, including:

  • Oxidation: Can be oxidized to form corresponding oxides, typically using reagents like potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Can be reduced to its amine form using lithium aluminum hydride in anhydrous ether.
  • Substitution: The compound can participate in substitution reactions at the aromatic ring with reagents such as bromine or chlorine, often facilitated by catalysts like iron(III) bromide.

Major Products Formed

  • Oxidation: Results in phenalenone derivatives.
  • Reduction: Yields dipropylamine derivatives.
  • Substitution: Produces halogenated phenalen derivatives.

Alentemol hydrobromide exhibits significant biological activity through its interaction with dopamine receptors. By selectively binding to presynaptic dopamine receptors, it inhibits dopamine release, which can reduce dopaminergic activity. This mechanism is particularly beneficial in conditions characterized by excessive dopamine release, such as schizophrenia and Parkinson’s disease. The compound has been investigated for its effects on neurotransmitter release and receptor binding, making it a valuable model for studying dopamine receptor interactions and mechanisms.

The synthesis of alentemol hydrobromide typically involves the reaction of 1H-phenalen-5-ol with dipropylamine under specific conditions, utilizing hydrobromic acid as a catalyst to form the hydrobromide salt.

Industrial Production

In industrial settings, the production process mirrors laboratory synthesis but operates on a larger scale. Stringent control of reaction conditions—including temperature, pressure, and pH—is essential to ensure high yield and purity of the final product.

Alentemol hydrobromide has several applications across various fields:

  • Chemistry: Used as a model compound for studying dopamine receptor interactions.
  • Biology: Investigated for its role in neurotransmitter release and receptor binding.
  • Medicine: Explored for potential therapeutic uses in treating neurological disorders like schizophrenia and Parkinson’s disease.
  • Pharmaceutical Industry: Aids in the development of new pharmacological agents targeting dopamine receptors.

Research has indicated that alentemol hydrobromide interacts specifically with dopamine receptors, which may lead to insights into its pharmacological effects. Studies focusing on its interaction with other neurotransmitter systems could provide further understanding of its potential therapeutic applications and side effects.

Alentemol hydrobromide shares similarities with several other compounds that also target dopamine receptors. Here are some notable comparisons:

Compound NameDescriptionUnique Features
Bromocriptine mesylateA dopamine agonist used mainly for Parkinson's disease treatment.Stronger affinity for D2 receptors.
Fenoldopam mesylateA selective dopamine D1 receptor agonist used primarily for hypertension.Acts mainly on peripheral vascular systems.
Naxagolide hydrochlorideA selective agonist for D2 receptors, explored for treating Parkinson's disease.Unique structure allows for specific receptor targeting.
Pergolide mesylateAnother D2 receptor agonist used in Parkinson's treatment but withdrawn due to safety concerns.Associated with cardiovascular side effects.

Alentemol hydrobromide's unique mechanism of action—targeting presynaptic receptors—distinguishes it from these compounds, potentially offering different therapeutic benefits.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

363.11978 g/mol

Monoisotopic Mass

363.11978 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y67FY3RWN1

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Other CAS

121514-27-0

Wikipedia

Alentemol hydrobromide

Dates

Last modified: 02-18-2024

Explore Compound Types